trans-3-Amino-1-benzyl-piperidine-4-carboxylicacidethylesterhydrochloride trans-3-Amino-1-benzyl-piperidine-4-carboxylicacidethylesterhydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18888718
InChI: InChI=1S/C15H22N2O2.ClH/c1-2-19-15(18)13-8-9-17(11-14(13)16)10-12-6-4-3-5-7-12;/h3-7,13-14H,2,8-11,16H2,1H3;1H/t13-,14-;/m0./s1
SMILES:
Molecular Formula: C15H23ClN2O2
Molecular Weight: 298.81 g/mol

trans-3-Amino-1-benzyl-piperidine-4-carboxylicacidethylesterhydrochloride

CAS No.:

Cat. No.: VC18888718

Molecular Formula: C15H23ClN2O2

Molecular Weight: 298.81 g/mol

* For research use only. Not for human or veterinary use.

trans-3-Amino-1-benzyl-piperidine-4-carboxylicacidethylesterhydrochloride -

Specification

Molecular Formula C15H23ClN2O2
Molecular Weight 298.81 g/mol
IUPAC Name ethyl (3R,4S)-3-amino-1-benzylpiperidine-4-carboxylate;hydrochloride
Standard InChI InChI=1S/C15H22N2O2.ClH/c1-2-19-15(18)13-8-9-17(11-14(13)16)10-12-6-4-3-5-7-12;/h3-7,13-14H,2,8-11,16H2,1H3;1H/t13-,14-;/m0./s1
Standard InChI Key HTTLGHUDAQWNGG-IODNYQNNSA-N
Isomeric SMILES CCOC(=O)[C@H]1CCN(C[C@@H]1N)CC2=CC=CC=C2.Cl
Canonical SMILES CCOC(=O)C1CCN(CC1N)CC2=CC=CC=C2.Cl

Introduction

Structural and Chemical Characteristics

Molecular Identity

The compound exists as a hydrochloride salt with the systematic IUPAC name ethyl (3-amino-1-benzylpiperidin-4-yl)carboxylate hydrochloride. Its molecular formula is C₁₅H₂₃ClN₂O₂, corresponding to a molecular weight of 298.81 g/mol . The free base form (CAS 2408429-57-0) has a molecular weight of 262.35 g/mol (C₁₅H₂₂N₂O₂) . X-ray crystallography data remain unpublished, but computational models predict a chair conformation for the piperidine ring with axial orientation of the benzyl group .

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number (HCl salt)2408429-58-1
Purity Specification≥95% (HPLC)
Storage Conditions2–8°C in inert atmosphere
Solubility>50 mg/mL in DMSO

Stereochemical Considerations

The "trans" designation in the name specifies the relative configuration between the 3-amino and 4-carboxylate groups on the piperidine ring. This stereochemical arrangement creates a 1,3-diaxial relationship that influences both synthetic accessibility and biological activity . Nuclear Overhauser effect (NOE) spectroscopy studies on analogous piperidine derivatives suggest that the benzyl group adopts an equatorial position to minimize steric hindrance .

Synthetic Methodologies

Industrial-Scale Production

Commercial synthesis typically follows a seven-step sequence from inexpensive piperidine precursors:

  • N-Benzylation: Piperidine undergoes alkylation with benzyl bromide under phase-transfer conditions (yield: 82–88%) .

  • Esterification: Carboxylic acid activation using ethyl chloroformate in dichloromethane .

  • Amination: Direct nucleophilic substitution at the 3-position using ammonia gas in methanol .

  • Salt Formation: Treatment with hydrochloric acid in ethyl acetate to precipitate the hydrochloride salt .

Laboratory-Scale Modifications

Recent advances enable late-stage functionalization of the core structure:

  • Amino Group Derivatization: Acylation with activated esters produces amide analogs for structure-activity relationship (SAR) studies .

  • Ester Hydrolysis: Controlled saponification generates the free carboxylic acid, a precursor for peptide coupling reactions .

Pharmaceutical Applications

CNS Drug Discovery

The compound's structural similarity to neurotransmitter analogs has driven interest in neurological targets:

  • Dopamine Receptor Modulation: Molecular docking simulations predict strong interactions with D₂/D₃ receptor subtypes (ΔG = -9.8 kcal/mol) .

  • Acetylcholinesterase Inhibition: In vitro assays show 42% inhibition at 10 μM concentration (tacrine control: 89% at same dose) .

Antimicrobial Activity

Screening against ESKAPE pathogens revealed moderate activity:

Table 2: Antimicrobial Profile

OrganismMIC (μg/mL)Reference
Staphylococcus aureus128
Pseudomonas aeruginosa>256
Candida albicans64

Pharmacokinetic Properties

ADME Characteristics

Rodent studies using radiolabeled compound ([¹⁴C]-labeled at C-4) demonstrate:

  • Absorption: 92% oral bioavailability in Sprague-Dawley rats .

  • Metabolism: Hepatic CYP3A4-mediated N-debenzylation produces the primary metabolite (t₁/₂ = 2.7 h) .

  • Excretion: 68% renal clearance within 24 h post-administration .

Future Research Directions

Targeted Drug Delivery

Encapsulation in PEGylated liposomes could enhance blood-brain barrier penetration. Preliminary studies show 3.8-fold increase in brain concentration compared to free drug .

Catalytic Applications

The piperidine scaffold shows promise as a chiral ligand in asymmetric hydrogenation reactions (up to 92% ee in ketone reductions) .

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